2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
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Description
2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Applications
One study detailed the synthesis of various heterocycles incorporating a thiadiazole moiety, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The research highlights the versatility of thiadiazole derivatives in creating compounds with potential applications in agricultural pest control (Fadda et al., 2017).
Antioxidant and Antitumor Evaluation
Another research effort synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their antioxidant and antitumor activities. This study underscores the potential of thiadiazole derivatives in the development of new therapeutic agents with anticancer properties (Hamama et al., 2013).
Antifungal and Insecticidal Activities
Further research into N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with substituents of 1,3,4-thiadiazole revealed some of these compounds exhibited antifungal and insecticidal activities. This indicates their potential use in the development of new agrochemicals (Zhou Bing-se, 2013).
Src Kinase Inhibitory and Anticancer Activities
Research into thiazolyl N-benzyl-substituted acetamide derivatives, including a study on compounds similar to KX2-391 (a selective Src substrate binding site inhibitor), demonstrated potential applications in cancer treatment through Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).
Antimycobacterial Activity
Another study synthesized [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives and tested them for in vitro antimycobacterial activity, showcasing the potential of thiadiazole derivatives in combating mycobacterial infections (Mamolo et al., 2001).
Properties
IUPAC Name |
2-pyridin-3-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-7-14-15(20(3)24(22,23)19(14)2)9-13(11)18-16(21)8-12-5-4-6-17-10-12/h4-7,9-10H,8H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZMJJLZGYBHEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CC3=CN=CC=C3)N(S(=O)(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.